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molecular formula C15H20FNO B8445374 2-Fluoro-4-octyloxybenzonitrile

2-Fluoro-4-octyloxybenzonitrile

Cat. No. B8445374
M. Wt: 249.32 g/mol
InChI Key: FXZLOMPYQYQRNH-UHFFFAOYSA-N
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Patent
US06046232

Procedure details

To dry dimethylformamide (200 mL) were added 2-fluoro-4-hydroxybenzonitrile (13.71 g, 100 mmol), 1-iodooctane (28.82 g, 120 mmol) and potassium fluoride (11.6 g, 200 mmol). This mixture was stirred at room temperature for 16 h, and then at 50° C. for 2 h and then at 90° C. for 2 h. The mixture was then poured into wet-ice (400 g) and 37% HCl (10 mL). The resulting solution was extracted with diethyl ether (3×200 mL). The ether layer was washed with water (2×200 mL) and dried over Na2SO4. After filtration, rotary evaporation gave the crude desired intermediate 2-fluoro-4-n-octyloxybenzonitrile (27.83 g). This liquid intermediate was then added, over a 5-10 min period at 3-13° C., to a flask containing LiAlH(OEt)3 [which had been freshly prepared from LiAlH (5.03 g, 0.1326 mol) and ethyl acetate (15.24 g, 0.1730 mol) at 3-8° C. in diethyl ether (130 mL)]. The reaction mixture was stirred at 5° C. for 75 min and 5 N H2SO4 aqueous solution (120 mL) was added dropwise with cooling. After separation, the aqueous layer was extracted with diethyl ether (2×100 mL) and the combination extracts were washed with water (2×100 mL). Standard work-up procedures afforded crude 2-fluoro-4-n-octyloxybenzaldehyde (26.07 g). The crude material was then mixed with N-tert-butylhydroxylamine (8.6 g, 96.4 mmol), molecular sieves (50 g, 4A) and silica gel (10 g) in chloroform (250 mL). The mixture was stirred at room temperature for 23 h and refluxed for 3 h under argon gas. The mixture was then filtered and rotary evaporated to give a residue which was purified by column chromatography over silica gel eluted with hexanes/ethyl acetate (4:1, v:v). The title compound (12.90 g) was obtained in 39.9% overall yield as a slightly yellowish solid, m.p. 35.6° C. (Rf =0.36 on a silica gel plate using hexanes/EtOAc, 4:1, v:v, as the eluant).
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
13.71 g
Type
reactant
Reaction Step Two
Quantity
28.82 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].I[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[F-].[K+].Cl>CN(C)C=O>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3|

Inputs

Step One
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
13.71 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Name
Quantity
28.82 g
Type
reactant
Smiles
ICCCCCCCC
Name
Quantity
11.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
at 90° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with diethyl ether (3×200 mL)
WASH
Type
WASH
Details
The ether layer was washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration, rotary evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.83 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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